Cas no 179691-97-5 (Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate)

Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate is a synthetic ester derivative combining a phenethyl group with a (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate moiety. This compound exhibits notable stability due to its conjugated double bond system and phenolic hydroxyl groups, which contribute to its potential antioxidant properties. Its structural features make it suitable for research applications in organic synthesis, particularly in the development of bioactive molecules or polymer precursors. The presence of both hydrophilic (hydroxyl) and hydrophobic (phenethyl) groups enhances its solubility profile, allowing for versatility in solvent systems. Its well-defined molecular structure facilitates precise characterization and modification, making it a valuable intermediate in medicinal and materials chemistry.
Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate structure
179691-97-5 structure
商品名:Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate
CAS番号:179691-97-5
MF:C17H16O4
メガワット:284.306545257568
CID:4762556
PubChem ID:5909099

Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

    • NSC666588
    • 2,5-Dihydroxycinnamic acid phenethyl ester
    • phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate
    • BDBM50029225
    • .beta.-Phenylethyl 2,5-dihydroxycinnamate
    • 3-(2,5-Dihydroxy-phenyl)-acrylic acid phenethyl ester
    • (E)-3-(2,5-Dihydroxy-phenyl)-acrylic acid phenethyl ester
    • 2-phenylethyl (2E)-3-(2,5-dihydroxyphenyl)prop-2-enoate
    • 5-LOX-IN-2
    • HY-138939
    • 169232-11-5
    • 2-phenylethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate
    • CS-0173450
    • 5-LOX-IN-2?
    • (2E)-3-(2,5-dihydroxyphenyl)-2-propenoic acid, 2-phenylethyl ester
    • PD126638
    • SCHEMBL8805722
    • 179691-97-5
    • DA-49276
    • CHEMBL131678
    • NSC-666588
    • Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate
    • インチ: 1S/C17H16O4/c18-15-7-8-16(19)14(12-15)6-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-6+
    • InChIKey: OQKRMXDGEFRBAJ-RMKNXTFCSA-N
    • ほほえんだ: O(C(/C=C/C1C=C(C=CC=1O)O)=O)CCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 284.10485899g/mol
  • どういたいしつりょう: 284.10485899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 347
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 66.8

Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
LN3690149-10mg
2,5-DihydroxycinnamicAcidphenethylester
179691-97-5 ≥98%
10mg
RMB 2884.00 2025-02-21
1PlusChem
1P01LJDC-5mg
(2E)-3-(2,5-dihydroxyphenyl)-2-propenoic acid, 2-phenylethyl ester
179691-97-5 98%
5mg
$224.00 2024-06-18
Ambeed
A1248043-5mg
2,5-Dihydroxycinnamic Acid phenethyl ester
179691-97-5 98%
5mg
$170.0 2024-07-21
Ambeed
A1248043-25mg
Phenethyl (E)-3-(2,5-dihydroxyphenyl)acrylate
179691-97-5 98%
25mg
$256.0 2025-02-28
Cooke Chemical
LN3690149-5mg
2,5-DihydroxycinnamicAcidphenethylester
179691-97-5 ≥98%
5mg
RMB 1832.00 2025-02-21
Cooke Chemical
LN3690149-1mg
2,5-DihydroxycinnamicAcidphenethylester
179691-97-5 ≥98%
1mg
RMB 460.00 2025-02-21
Cooke Chemical
LN3690149-25mg
2,5-DihydroxycinnamicAcidphenethylester
179691-97-5 ≥98%
25mg
RMB 6692.00 2025-02-21
1PlusChem
1P01LJDC-1mg
(2E)-3-(2,5-dihydroxyphenyl)-2-propenoic acid, 2-phenylethyl ester
179691-97-5 ≥98%
1mg
$85.00 2024-06-18
1PlusChem
1P01LJDC-10mg
(2E)-3-(2,5-dihydroxyphenyl)-2-propenoic acid, 2-phenylethyl ester
179691-97-5 98%
10mg
$347.00 2024-06-18
1PlusChem
1P01LJDC-25mg
(2E)-3-(2,5-dihydroxyphenyl)-2-propenoic acid, 2-phenylethyl ester
179691-97-5 98%
25mg
$712.00 2024-06-18

Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate 関連文献

Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoateに関する追加情報

Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate (CAS No. 179691-97-5): A Comprehensive Overview

Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate, identified by its CAS number 179691-97-5, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a conjugated system of a phenethyl group and a 2,5-dihydroxyphenyl moiety linked to a prop-2-enoate backbone, exhibits unique structural and functional properties that make it a valuable candidate for further exploration in drug discovery and therapeutic applications.

The chemical structure of Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate encompasses several key functional groups that contribute to its biological activity. The presence of the (E)-configuration in the prop-2-enoate part suggests a potential for electronic delocalization, which can influence its interactions with biological targets. Additionally, the 2,5-dihydroxyphenyl group introduces hydroxyl functionalities that can engage in hydrogen bonding, further enhancing its binding affinity to specific proteins or enzymes.

In recent years, there has been growing interest in compounds with phenethylamine-like structures due to their reported pharmacological effects. The combination of the phenethyl group and the enoate moiety in Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate positions it as a potential scaffold for developing novel therapeutic agents. Studies have begun to explore its interactions with various biological pathways, particularly those involving neurotransmitter systems and inflammatory responses.

One of the most compelling aspects of Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate is its potential role in modulating neurological functions. Preliminary research suggests that this compound may interact with serotonin receptors, which are implicated in mood regulation, pain perception, and cognitive processes. The hydroxyl groups on the 2,5-dihydroxyphenyl ring could serve as key interaction points with these receptors, potentially leading to effects similar to those observed with other serotonergic agents.

The pharmacokinetic properties of Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate are also of considerable interest. Its molecular structure suggests a moderate lipophilicity, which could facilitate crossing the blood-brain barrier. This characteristic is particularly important for compounds intended to affect central nervous system function. Additionally, the presence of multiple hydroxyl groups may influence its metabolic pathways, making it a candidate for further study in drug metabolism and bioavailability.

In vitro studies have begun to uncover the potential therapeutic applications of Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate. Researchers have observed notable anti-inflammatory effects when tested against various cellular models. The hydroxyl groups on the aromatic ring are likely involved in these interactions, potentially inhibiting key enzymes or signaling pathways associated with inflammation. This makes the compound a promising candidate for developing treatments for chronic inflammatory conditions such as arthritis or inflammatory bowel disease.

The synthesis of Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate presents an interesting challenge due to its complex structure. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for pharmaceutical applications. Recent advances in catalytic asymmetric synthesis have opened new possibilities for constructing this molecule efficiently and enantioselectively. These techniques could be instrumental in optimizing the compound's pharmacological profile and reducing production costs.

The future direction of research on Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate is likely to focus on elucidating its mechanism of action and exploring its potential in clinical settings. Preclinical studies are essential to understand how this compound interacts with biological targets at the molecular level and to assess its safety and efficacy profiles. Collaborative efforts between chemists and biologists will be crucial in translating laboratory findings into tangible therapeutic benefits.

The broader significance of compounds like Phenethyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate lies in their ability to bridge the gap between basic chemical research and applied pharmaceutical science. By studying such molecules, researchers can gain insights into fundamental biological processes and develop innovative strategies for treating complex diseases. The unique structural features of this compound make it a valuable tool for exploring new therapeutic avenues in medicine.

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